![molecular formula C9H18N2 B13035873 1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine](/img/structure/B13035873.png)
1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine is a chemical compound with the molecular formula C9H18N2. It is a derivative of cyclopentapyridine and is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring with an amine group attached.
Vorbereitungsmethoden
The synthesis of 1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as amines, cyclopentane derivatives, and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amine group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine can be compared with other similar compounds, such as:
1-Methyloctahydro-1H-cyclopenta[b]pyridine: This compound shares a similar structure but lacks the amine group, resulting in different chemical and biological properties.
1-Methyl-1H-cyclopenta[b]pyridin-4-amine: Another related compound with variations in the position of the amine group, leading to distinct reactivity and applications.
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-6-amine |
InChI |
InChI=1S/C9H18N2/c1-11-4-2-3-7-5-8(10)6-9(7)11/h7-9H,2-6,10H2,1H3 |
InChI-Schlüssel |
CUNREIGKDUBMPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2C1CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


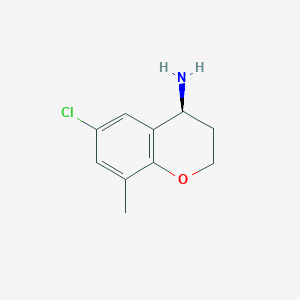
![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)
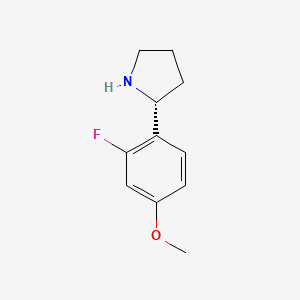
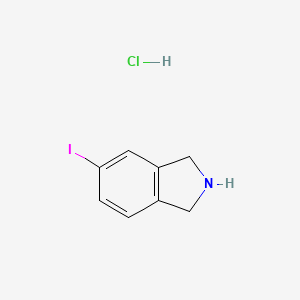
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

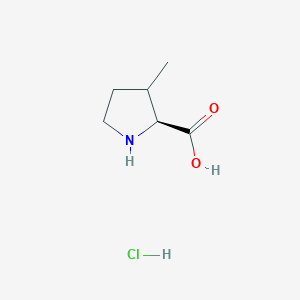
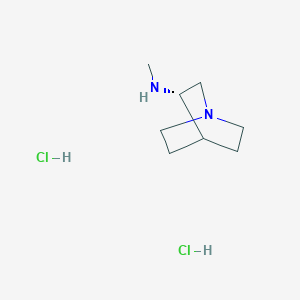
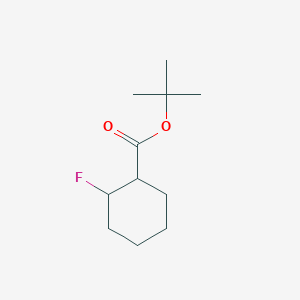
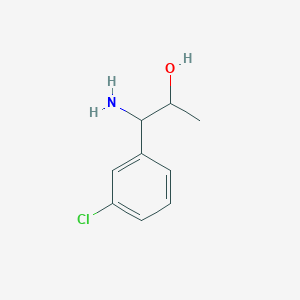
![2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol](/img/structure/B13035857.png)
![(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13035864.png)

![methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13035880.png)
